

Application Note: Generation and Analysis of Cell Lines with Lentivirally Transduced NSD2 Mutants

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Compound of Interest

Compound Name: LLC0424

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Objective: To provide a comprehensive protocol for the generation of stable cancer cell lines expressing wild-type or mutant Nuclear Receptor Binding SET Domain Protein 2 (NSD2). These cell lines serve as critical tools for investigating the oncogenic functions of NSD2 and for evaluating the efficacy of targeted therapeutic agents like the PROTAC degrader, **LLC0424**.

Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of oncology, epigenetics, and molecular biology.

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).^{[1][2]} This epigenetic mark is associated with active gene transcription. In normal cellular processes, NSD2 activity is tightly controlled; however, its dysregulation through overexpression or mutation is a key driver in several malignancies, including multiple myeloma, acute lymphoblastic leukemia (ALL), and various solid tumors.^{[1][3][4]}

Gain-of-function mutations within the catalytic SET domain of NSD2, such as E1099K and T1150A, have been identified in ALL and mantle cell lymphoma.^{[4][5][6]} These mutations lead to hyperactive enzymatic activity, resulting in a global increase in H3K36me2 levels and a corresponding decrease in the repressive H3K27me3 mark.^{[6][7]} This epigenetic

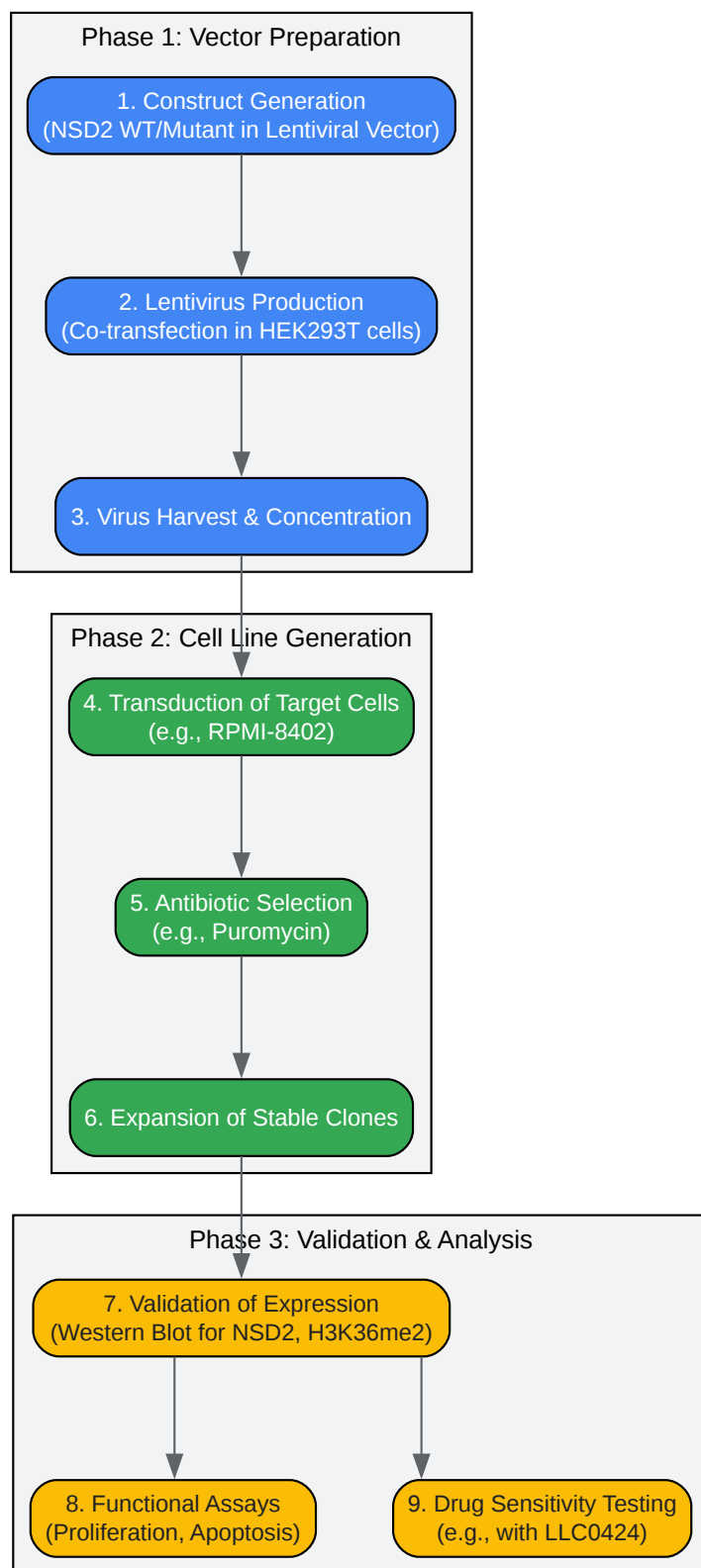
reprogramming drives an oncogenic transcriptional program, leading to increased cell proliferation, enhanced survival, and decreased apoptosis.[5][6][8]

To study the specific consequences of these mutations, stable cell lines are generated using lentiviral transduction to express wild-type (WT) or mutant forms of NSD2. These models are invaluable for dissecting downstream signaling pathways and for testing novel therapeutic strategies. One such strategy involves Proteolysis Targeting Chimeras (PROTACs), like **LLC0424**, which are designed to induce the targeted degradation of NSD2.[9][10] **LLC0424** has been shown to potently and selectively degrade NSD2 in ALL cell lines, such as RPMI-8402, leading to the downregulation of H3K36me2 and inhibition of cell growth.[10][11][12]

This document provides detailed protocols for creating NSD2 mutant cell lines via lentiviral transduction and for performing subsequent validation and functional analyses.

Experimental Workflow

The overall process for generating and analyzing NSD2 mutant cell lines involves several key stages, from initial plasmid creation to final functional assays.

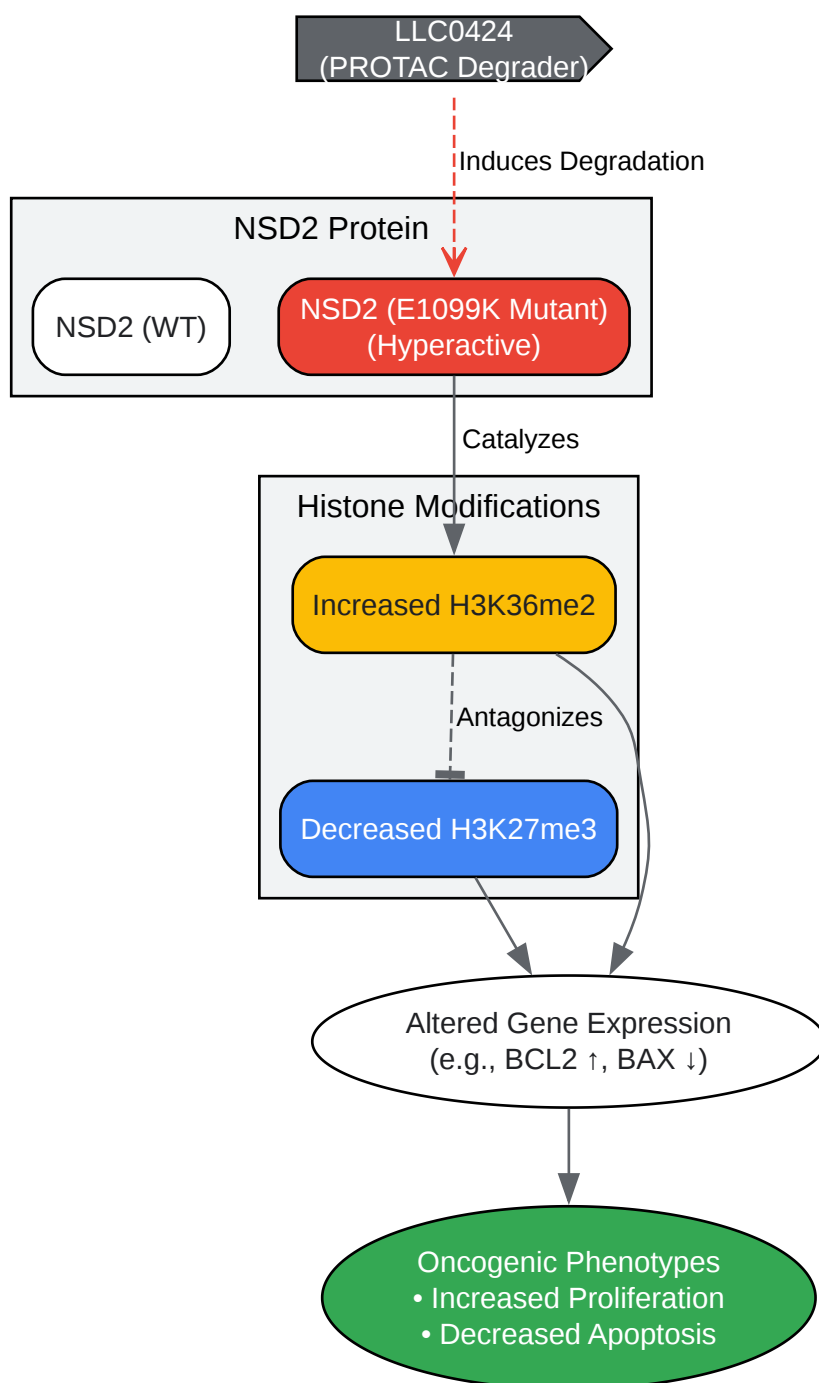


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Fig 1. Experimental workflow for NSD2 studies.

NSD2 Signaling and Therapeutic Intervention

NSD2 mutations enhance its methyltransferase activity, leading to a cascade of epigenetic and transcriptional changes that promote cancer. Targeted degraders interrupt this process by eliminating the NSD2 protein.



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Fig 2. NSD2 oncogenic signaling pathway.

Experimental Protocols

Safety Precaution: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.

Protocol 1: Generation of NSD2 Mutant Lentiviral Constructs

- **Template Plasmid:** Obtain a lentiviral transfer plasmid containing the full-length human NSD2 cDNA. The plasmid should also contain a selection marker, such as the puromycin resistance gene.
- **Site-Directed Mutagenesis:** Introduce point mutations (e.g., E1099K) into the NSD2 cDNA using a commercially available site-directed mutagenesis kit.
 - Design primers containing the desired nucleotide change.
 - Perform PCR amplification of the entire plasmid with the mutagenic primers.
 - Digest the parental (non-mutated) template DNA using the DpnI enzyme.
 - Transform the mutated plasmid into competent *E. coli*.
- **Sequence Verification:** Isolate plasmid DNA from several bacterial colonies and confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Protocol 2: Lentivirus Production in HEK293T Cells

This protocol is for a 10 cm dish. Scale reagents accordingly for other plate sizes.

- **Cell Seeding:** The day before transfection, seed $8-9 \times 10^6$ HEK293T cells in a 10 cm dish in DMEM with 10% FBS, without antibiotics, to achieve ~90% confluency on the day of transfection.[\[13\]](#)
- **Transfection:**
 - Prepare a DNA mixture in a sterile tube containing:

- 10 µg of your NSD2 lentiviral transfer plasmid (WT, mutant, or empty vector control).
- 10 µg of a 2nd generation packaging plasmid (e.g., psPAX2 or pCMV-dR8.2).
- 1-2 µg of an envelope plasmid (e.g., pMD2.G or pCMV-VSV-G).[13]
- Use a suitable transfection reagent (e.g., Lipofectamine 2000, PEI) according to the manufacturer's protocol to transfect the HEK293T cells.[13][14]
- Incubation: Incubate the cells at 37°C with 5% CO₂.
- Media Change: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.[13][15]
- Virus Harvest:
 - At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene tube.
 - Add 10 mL of fresh media to the plate.
 - At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.[15][16]
- Processing and Storage:
 - Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any detached cells. [15]
 - Filter the supernatant through a 0.45 µm filter.[16]
 - Aliquot the virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[13]

Protocol 3: Lentiviral Transduction of Target Cells (e.g., RPMI-8402)

- Cell Seeding: Seed target cells (e.g., 0.5×10^5 cells/well in a 24-well plate) in their optimal growth medium.[17]

- Transduction:
 - Thaw the lentiviral aliquots on ice.
 - Prepare transduction medium by adding Polybrene (hexadimethrine bromide) to the cell culture medium for a final concentration of 4-8 µg/mL.[\[17\]](#) Polybrene enhances transduction efficiency but can be toxic to some cells; optimize the concentration if necessary.[\[16\]](#)[\[18\]](#)
 - Remove the old medium from the cells and replace it with the Polybrene-containing medium.
 - Add the desired amount of lentivirus. The volume depends on the viral titer and the desired Multiplicity of Infection (MOI, the ratio of viral particles to cells). A range of MOIs (e.g., 1, 2, 5) should be tested to find the optimal condition.
- Incubation: Incubate the cells for 18-24 hours at 37°C. If viral toxicity is a concern, the incubation time can be reduced to 4-8 hours.[\[18\]](#)
- Media Change: After incubation, remove the virus-containing medium by centrifugation and resuspend the cells in fresh medium without virus or Polybrene.

Protocol 4: Selection and Validation of Stable Cell Lines

- Antibiotic Selection:
 - Approximately 24-48 hours after transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[\[18\]](#)
 - The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line. Typically, 1-10 µg/mL of puromycin is effective.[\[18\]](#)
- Expansion: Culture the cells in the selection medium, replacing it every 3-4 days, until non-transduced control cells have died and resistant colonies or a resistant population emerges.
- Validation by Western Blot:
 - Expand the resistant population.

- Prepare whole-cell lysates and perform histone extraction.
- Perform Western blot analysis using antibodies against:
 - NSD2 (to confirm overexpression of the WT or mutant protein).
 - H3K36me2 (to confirm increased enzymatic activity).
 - H3K27me3 (to confirm the expected antagonistic decrease).
 - Total Histone H3 or β -actin (as loading controls).

Data Presentation: Expected Outcomes

The following tables present hypothetical but expected quantitative data from experiments using cell lines generated with this protocol.

Table 1: Validation of Histone Mark Alterations by Western Blot Densitometry Data are represented as fold change relative to the Empty Vector control, normalized to Total H3.

Cell Line Expressing	Relative H3K36me2 Level	Relative H3K27me3 Level
Empty Vector	1.0	1.0
NSD2-WT	2.5	0.8
NSD2-E1099K	8.0[7]	0.3[7]

Table 2: Functional Characterization of NSD2-Expressing Cell Lines

Cell Line Expressing	Doubling Time (Hours)	Apoptosis (% Annexin V+)
Empty Vector	30	12%
NSD2-WT	26	9%
NSD2-E1099K	21[5]	4%[5]

Table 3: Sensitivity to NSD2-Targeted Degradator **LLC0424** DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit 50% of cell growth.

Cell Line Expressing	LLC0424 DC ₅₀ (NSD2)	LLC0424 IC ₅₀ (Growth)
Empty Vector	> 1000 nM	> 5000 nM
NSD2-WT	25 nM	650 nM
NSD2-E1099K	20 nM[9][12]	560 nM[9]

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